(S)-2-Hydroxy-2-phenylbutyric acid
Overview
Description
(S)-2-Hydroxy-2-phenylbutyric acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butyric acid chain, which also contains a phenyl group (-C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Hydroxy-2-phenylbutyric acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxo-2-phenylbutyric acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the use of enzymatic resolution, where racemic mixtures of 2-hydroxy-2-phenylbutyric acid are separated using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to achieve high yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the precursor can be reduced to form the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 2-oxo-2-phenylbutyric acid or 2-phenylbutyric acid.
Reduction: Formation of this compound from 2-oxo-2-phenylbutyric acid.
Substitution: Formation of halogenated derivatives of 2-phenylbutyric acid.
Scientific Research Applications
(S)-2-Hydroxy-2-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-phenylpropanoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-phenylacetic acid: Lacks the butyric acid chain, resulting in different chemical properties.
2-Hydroxy-2-(4-hydroxyphenyl)butyric acid: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
(S)-2-Hydroxy-2-phenylbutyric acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and phenyl group on the butyric acid chain. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-hydroxy-2-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBZFRDGXIZIP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24256-91-5 | |
Record name | (2S)-2-hydroxy-2-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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